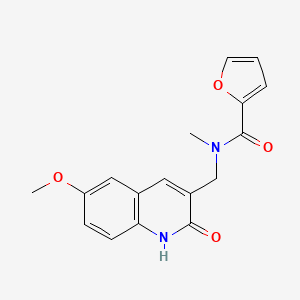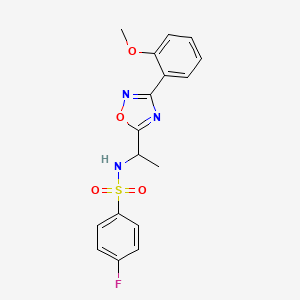
4-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CQMA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CQMA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and repair. In addition, CQMA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CQMA has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CQMA has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, CQMA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, CQMA has been reported to exhibit anti-microbial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQMA has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit high purity. In addition, CQMA has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for further research. However, there are some limitations to using CQMA in lab experiments. For example, the mechanism of action is not fully understood, and the compound may exhibit cytotoxic effects at higher concentrations.
Direcciones Futuras
There are several future directions for the research of CQMA. First, further studies are needed to elucidate the mechanism of action of CQMA. Second, the potential therapeutic applications of CQMA need to be explored further, including its use in combination with other drugs. Third, the toxicity and pharmacokinetics of CQMA need to be studied in more detail to determine its safety and efficacy in vivo. Finally, the development of new synthetic methods for CQMA may lead to improved yields and purity.
Métodos De Síntesis
CQMA can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with furan-2-ylmethanol, followed by the reaction with 2-hydroxy-3-formylquinoline. Another method involves the reaction of 4-chlorobenzoic acid with furan-2-ylmethanol, followed by the reaction with 2-hydroxy-3-aminomethylquinoline. Both methods have been reported to yield CQMA with high purity.
Aplicaciones Científicas De Investigación
CQMA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. CQMA has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, CQMA has been shown to possess anti-microbial activity against various microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-9-7-15(8-10-18)22(27)25(14-19-5-3-11-28-19)13-17-12-16-4-1-2-6-20(16)24-21(17)26/h1-12H,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYFFWADMRMXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

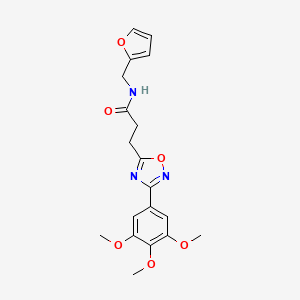


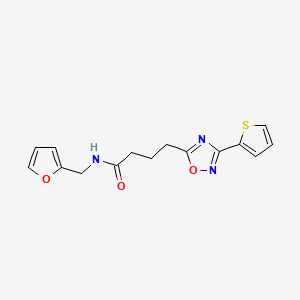
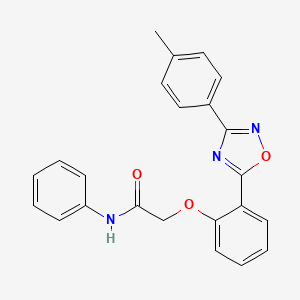
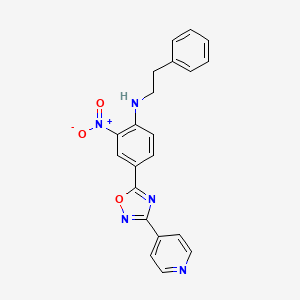
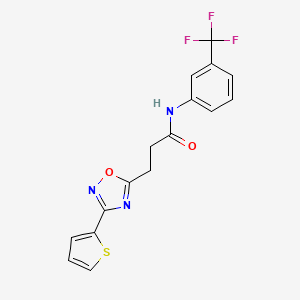
![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)
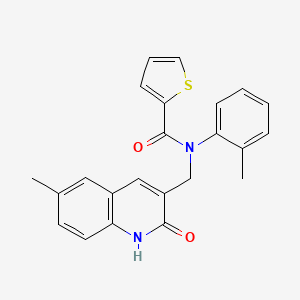
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)

